molecular formula C15H22N2O2 B1324413 Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate CAS No. 234082-05-4

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate

Cat. No. B1324413
M. Wt: 262.35 g/mol
InChI Key: HOONFTHLRKSAHN-TXEJJXNPSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. It also involves looking at the compound’s reactivity with other substances.


Scientific Research Applications

Antiplatelet Activity

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives have been researched for their potential antiplatelet activity. A study by Chen et al. (2008) demonstrated that certain derivatives of this compound can effectively inhibit PAR4-mediated platelet aggregation, which is crucial in developing novel antiplatelet drugs (Chen et al., 2008).

Anti-Juvenile Hormone Activity

Research by Furuta et al. (2010) highlighted the use of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate derivatives in controlling juvenile hormone levels in silkworms. This is significant for understanding hormone regulation in insects, which can have applications in pest control (Furuta et al., 2010).

Synthesis of Potential Metabolites

Sunthankar et al. (1993) focused on synthesizing potential metabolites of this compound, contributing to a better understanding of its pharmacokinetics and potential therapeutic applications (Sunthankar et al., 1993).

Crystal Structure Analysis

The compound has also been the subject of crystal structure analysis, as seen in the work by Wang et al. (2011), which helps in understanding its chemical properties and potential for forming various derivatives (Wang et al., 2011).

Biological Activity Studies

Various studies have explored the biological activity of derivatives of ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate. For instance, research on its anti-juvenile hormone activity and potential as a corrosion inhibitor provides insights into its diverse applications in biochemistry and materials science (Yamada et al., 2016), (Elayyachy et al., 2005).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes looking at safety data sheets and any relevant regulatory information.


Future Directions

This involves looking at potential future research directions. It could include potential applications of the compound, areas where further research is needed, or new methods of synthesis.


properties

IUPAC Name

ethyl 4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-4-19-15(18)13-5-7-14(8-6-13)17-9-11(2)16-12(3)10-17/h5-8,11-12,16H,4,9-10H2,1-3H3/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONFTHLRKSAHN-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(NC(C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C[C@H](N[C@H](C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoate

Synthesis routes and methods I

Procedure details

2,6-Dimethylpiperazine(3.43 g, 30.00 mmol) was added to ethyl 4-fluorobenzoate (1.101 mL, 7.5 mmol), in DMSO (10 mL) warmed to 120° C. under nitrogen. The resulting solution was stirred at 120° C. for 20 h. The reaction mixture was cooled and the solvent was evaporated. The crude product was purified by silica column chromatography, eluting with 10% methanol in dichloromethane containing 1% 0.880 ammonia. Pure fractions were evaporated to dryness to afford ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (1.490 g, 76%) as a colourless solid.
Quantity
3.43 g
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reactant
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1.101 mL
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10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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